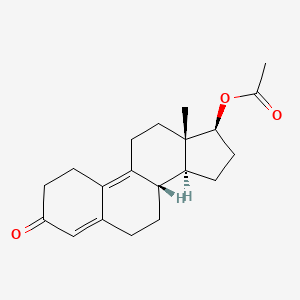

11,12-Dihydrotrenbolone acetate

Description

Structure

3D Structure

Properties

CAS No. |

53303-85-8 |

|---|---|

Molecular Formula |

C20H26O3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,17-19H,3-10H2,1-2H3/t17-,18+,19+,20+/m1/s1 |

InChI Key |

ZUWDYAZGCWWJAG-FYQPLNBISA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations

Chemical Synthesis Approaches for 11,12-Dihydrotrenbolone Acetate (B1210297)

The synthesis of 11,12-Dihydrotrenbolone acetate is not typically a direct target but is often achieved through routes aimed at producing related anabolic steroids. The process generally involves the modification of a foundational steroid skeleton.

The primary precursor for the synthesis is often Estra-4,9-diene-3,17-dione. google.comresearchgate.net The synthesis pathway involves a sequence of reduction and acylation reactions.

A common synthetic route can be outlined as follows:

Reduction of the 17-Keto Group: The initial step involves the selective reduction of the 17-keto group of the precursor, Estra-4,9-diene-3,17-dione. This is typically achieved using a reducing agent such as potassium borohydride (B1222165) (KBH₄). google.comresearchgate.net The reaction converts the ketone at the C17 position into a secondary alcohol, yielding 17β-hydroxy-estra-4,9-dien-3-one.

Acylation of the 17-Hydroxy Group: The subsequent step is the esterification or acylation of the 17β-hydroxyl group. This is commonly carried out using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine. google.com This reaction attaches the acetate group to the steroid, forming the final product, this compound.

An alternative starting material mentioned in patent literature is 3-ethylenedioxy estra-5(10),9(11)-diene-17-ketone, which is a precursor in the synthesis of Trenbolone (B1683226) acetate. google.com The synthesis from this compound would involve the reduction of the 17-ketone, hydrolysis of the 3-ketal, and then acylation. google.com

Table 1: Precursor Compounds and Reagents in the Synthesis of this compound

| Compound/Reagent | Chemical Name | Role in Synthesis |

|---|---|---|

| Estra-4,9-diene-3,17-dione | (8S,10S,13S,14S)-13-Methyl-1,2,6,7,8,10,12,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17-dione | Starting precursor compound. google.comresearchgate.net |

| Potassium Borohydride | Potassium tetrahydridoborate | Reducing agent for the 17-keto group. google.comresearchgate.net |

| Acetyl Chloride | Ethanoyl chloride | Acylating agent for the 17-hydroxyl group. google.com |

| Pyridine | Pyridine | Base catalyst for the acylation reaction. google.com |

The stereochemistry at the C17 position is crucial for the biological activity of steroids. The desired product is the 17β-acetate isomer. nih.gov The reduction of the 17-ketone group with hydride reagents like potassium borohydride generally leads to the formation of the thermodynamically more stable 17β-hydroxy epimer. This stereoselectivity is governed by the steric hindrance of the steroid's angular methyl group at C13, which directs the nucleophilic attack of the hydride from the less hindered α-face of the molecule. This results in the desired β-orientation of the resulting hydroxyl group. The subsequent acylation reaction does not affect the stereocenter at C17.

Derivatization Strategies for Analytical and Mechanistic Studies

For analytical purposes, particularly in trace analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization of this compound and related keto-steroids is often essential. Derivatization enhances volatility, thermal stability, and ionization efficiency, leading to improved chromatographic separation and detection sensitivity. researchgate.netmdpi.comnih.govnih.gov

Silylation for GC-MS Analysis: A prevalent method for GC-MS analysis is silylation, which targets hydroxyl and enolizable keto groups. mdpi.com

Reagents: A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethyliodosilane (TMIS) or in combination with other silylating agents. researchgate.net

Mechanism: MSTFA reacts with the enol form of the 3-keto group in this compound. This reaction converts the 3-keto group into a trimethylsilyl (B98337) (TMS) enol ether. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. mdpi.com The derivatization can also provide characteristic mass spectral fragmentation patterns that aid in structural elucidation. mdpi.com

Hydrazone Formation for LC-MS Analysis: For LC-MS, derivatization aims to introduce a readily ionizable moiety to the molecule, significantly boosting signal intensity.

Reagents: Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 2-hydrazino-1-methylpyridine (HMP) are used to target the ketone functional group. nih.govnih.gov

Mechanism: These hydrazine-based reagents react with the 3-keto group of the steroid to form a stable hydrazone derivative. nih.gov This derivative typically exhibits much higher ionization efficiency in electrospray ionization (ESI) sources compared to the underivatized steroid, leading to lower limits of detection. nih.gov This is particularly useful for quantifying low-level steroid metabolites in complex biological matrices. nih.gov

Table 2: Derivatization Strategies for the Analysis of Keto-Steroids

| Strategy | Reagent(s) | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|---|

| Silylation | MSTFA, TMIS | 3-Keto (via enol form) | GC-MS | Increases volatility and thermal stability; provides characteristic fragmentation. researchgate.netmdpi.com |

| Hydrazone Formation | DNPH, HMP | 3-Keto | LC-MS/MS | Enhances ionization efficiency and improves detection sensitivity. nih.govnih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the isolation and analysis of 11,12-Dihydrotrenbolone acetate (B1210297) from complex matrices. Both gas and liquid chromatography platforms are employed, each offering distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like 11,12-Dihydrotrenbolone acetate, often following a derivatization step to enhance volatility and improve chromatographic behavior.

Gas chromatography with Flame Ionization Detection (GC-FID) serves as a reliable method for the quantification of organic compounds. In this technique, the sample is introduced into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile and stationary phases. The FID detector then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of analyte.

For the analysis of compounds like this compound, a derivatization step, such as trimethylsilylation, is often necessary to increase the volatility and thermal stability of the steroid. analis.com.my The choice of carrier gas, typically nitrogen or helium, and the temperature programming of the GC oven are critical parameters that are optimized to achieve good resolution and peak shape. researchgate.net The detector temperature is maintained at a high level to prevent condensation and ensure stable operation. chromatographyonline.com

Table 1: Typical GC-FID Parameters for Steroid Analysis

| Parameter | Typical Value |

| Injector Temperature | 230-285 °C analis.com.mymdpi.com |

| Detector Temperature | 250-300 °C analis.com.mychromatographyonline.com |

| Oven Program | Ramped temperature program, e.g., 140-240°C at 4°C/min analis.com.my |

| Carrier Gas | Nitrogen or Helium researchgate.net |

| Column Type | Capillary column (e.g., DB-1, DB-624) analis.com.myresearchgate.net |

This table presents a generalized set of parameters. Specific conditions must be optimized for the analysis of this compound.

Method validation for GC-FID analysis typically demonstrates good linearity, with correlation coefficients (r²) often exceeding 0.99. researchgate.netnih.gov The precision, expressed as relative standard deviation (RSD), is generally low, indicating high repeatability. researchgate.netresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the definitive identification and quantification of steroids. mdpi.comnih.gov This technique combines the superior separation capabilities of GC with the highly specific and sensitive detection provided by MS. After chromatographic separation, the eluted compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. d-nb.info

For steroid analysis, derivatization is a common sample preparation step to improve chromatographic performance. nih.gov The GC-MS method is often validated for parameters such as selectivity, accuracy, and precision to ensure reliable results. mdpi.com GC-MS is considered a reference method for comprehensive steroid profiling due to its ability to separate and identify isomeric compounds and low-abundance metabolites. mdpi.com

Table 2: Illustrative GC-MS Operating Conditions for Steroid Analysis

| Parameter | Example Condition |

| Column | CPS Analitica CC-5 MS capillary column (50 m x 0.25 mm, 0.25 µm) mdpi.com |

| Oven Program | Initial temp 50°C, ramped to 285°C mdpi.com |

| Injector Mode | Splitless at 285°C mdpi.com |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Full Scan |

Note: These conditions are for illustrative purposes and require optimization for the specific analysis of this compound.

For ultra-trace level analysis and enhanced specificity, gas chromatography-tandem mass spectrometry (GC-MS/MS) is the preferred method. waters.com This technique adds another layer of mass analysis, significantly reducing chemical noise and improving the signal-to-noise ratio for target analytes. waters.com In GC-MS/MS, a specific precursor ion is selected from the initial mass spectrum, fragmented, and then a specific product ion is monitored for detection. This multiple reaction monitoring (MRM) provides exceptional selectivity.

The application of GC-MS/MS is particularly valuable for the analysis of anabolic steroids in complex matrices where interferences can be a significant issue. nih.gov The method often involves a derivatization step to convert the steroids into more volatile forms suitable for GC analysis. nih.gov The high selectivity of MS/MS allows for confident detection and quantification at very low concentrations. waters.com

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers a versatile and powerful alternative to GC for the analysis of this compound. A key advantage of LC is that it often does not require derivatization, simplifying sample preparation.

High-performance liquid chromatography with optical detection is a widely used technique for the analysis of steroids. jfda-online.com The choice between UV and fluorescence detection depends on the intrinsic properties of the analyte.

For compounds that possess a suitable chromophore, UV detection is a straightforward and robust method. researchgate.netnih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The detector measures the absorbance of the eluate at a specific wavelength, and the response is proportional to the concentration of the analyte. For instance, trenbolone (B1683226) acetate related compounds can be detected at 229 nm. drugfuture.com

Fluorescence detection offers significantly higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. nih.govdiva-portal.org Some steroids, like trenbolone, are naturally fluorescent and can be directly analyzed. nih.gov For non-fluorescent steroids, derivatization with a fluorescent tag can be employed. researchgate.net The excitation and emission wavelengths are selected to maximize the signal from the analyte of interest while minimizing background interference. diva-portal.org

Table 3: Example HPLC Parameters for Steroid Analysis

| Parameter | UV Detection Example | Fluorescence Detection Example |

| Column | 4.6-mm × 10-cm; 3-µm packing L1 drugfuture.com | Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) researchgate.net |

| Mobile Phase | Acetonitrile, methanol, and water mixture drugfuture.com | Water with 0.1% formic acid and methanol researchgate.net |

| Flow Rate | 1.0 mL/min drugfuture.com | 0.5 mL/min researchgate.net |

| Detection Wavelength | UV at 229 nm drugfuture.com | λEX 350 nm and λEM 530 nm (after derivatization) researchgate.net |

| Injection Volume | 5 µL drugfuture.com | Not specified |

This table provides examples of HPLC conditions. The optimal conditions for this compound analysis must be determined experimentally.

Spectrometric Characterization Techniques

Spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound.

Mass spectrometry is a cornerstone for both the structural confirmation and quantitative measurement of this compound. utas.edu.au High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in determining the elemental composition of the molecule and its fragments, thus aiding in its identification. sciex.com

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. chromatographyonline.com In this technique, the precursor ion corresponding to the molecule of interest is selected and then fragmented by collision-induced dissociation (CID) or other fragmentation methods like electron-activated dissociation (EAD). chromatographyonline.comsciex.com The resulting fragment ions produce a characteristic mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification and differentiation from isomers. sciex.com For quantification, as mentioned in the LC-MS/MS section, triple quadrupole mass spectrometers operating in MRM mode are the gold standard due to their high sensitivity and specificity. chromatographyonline.comnih.gov

Hydrogen isotope ratio mass spectrometry (IRMS) is a specialized technique used to determine the isotopic composition of a compound. frontiersin.org In the context of drug metabolism studies, IRMS can be a powerful tool for tracing the metabolic fate of a deuterated (heavy hydrogen-labeled) parent drug. frontiersin.orgnih.gov By administering a labeled version of a compound like trenbolone, researchers can track the appearance of its metabolites, including 11,12-Dihydrotrenbolone, in biological samples such as urine. frontiersin.org

The technique involves separating the compounds by gas chromatography (GC), followed by thermal conversion of the analyte into molecular hydrogen (H2) and its deuterated counterpart (HD). frontiersin.org The IRMS then measures the ratio of HD to H2, which reveals the presence of the deuterium (B1214612) label. frontiersin.org This method is highly sensitive and specific for identifying metabolites derived from the administered drug, even at very low concentrations, and can help to elucidate metabolic pathways. frontiersin.orgnih.gov

Immunochemical Detection Methods

Immunochemical methods offer a different approach to detection, relying on the specific binding between an antibody and the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for the detection and quantification of a variety of substances, including steroids. cosmobio.co.jpnih.gov It is a plate-based assay that can be configured in a competitive format for small molecules like this compound. biovendor.com

In a competitive ELISA, the wells of a microtiter plate are coated with a specific antibody. biovendor.com The sample containing the target analyte is then added to the wells along with a known amount of an enzyme-labeled version of the analyte. The unlabeled analyte from the sample and the enzyme-labeled analyte compete for the limited number of antibody binding sites. After an incubation period, the unbound components are washed away, and a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of the analyte in the sample; a lower color intensity indicates a higher concentration of the target compound. biovendor.com While generally less specific than chromatographic-mass spectrometric methods, ELISA is a high-throughput and cost-effective screening tool. cosmobio.co.jp

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a highly sensitive immunochemical technique that can be employed for the quantification of steroids. The principle of RIA is based on the competitive binding of a radiolabeled antigen (tracer) and an unlabeled antigen (the analyte in the sample) to a limited number of specific antibodies. nih.govnih.gov While RIA methods have been developed for numerous steroids, including 11-deoxycortisol and testosterone (B1683101), specific applications for this compound are not extensively documented in scientific literature. nih.govnih.gov

The success of an RIA method hinges on the specificity of the antiserum used. nih.gov Antisera are typically raised by immunizing animals with the target steroid conjugated to a large protein like bovine serum albumin. nih.gov For an RIA to be effective for this compound, an antibody with high affinity for the compound and minimal cross-reactivity with other structurally similar steroids would be necessary. nih.govnih.gov The development process involves characterizing the antiserum's behavior in an environment that mimics the actual samples, where the antigen, potential interferents, and the tracer compete for antibody binding sites. nih.gov Although possessing excellent sensitivity, the unequivocal identification of a specific steroid by RIA can be challenging due to potential cross-reactivities of the antisera with chemically similar molecules. ucl.ac.uk

Multiarray Biosensors

Biosensors represent a promising and evolving analytical tool for the rapid detection of chemical substances. These devices integrate a biological recognition element (like an enzyme or antibody) with a physicochemical transducer to generate a measurable signal upon binding with the target analyte. mdpi.comtechscience.com Biosensors based on enzyme inhibition have shown potential for detecting various compounds, where the target analyte inhibits an enzyme's activity, leading to a measurable change in the electrochemical signal. mdpi.com For instance, the inhibition of aldehyde dehydrogenase has been used to detect dithiocarbamate (B8719985) fungicides. mdpi.com

For steroid detection, a biosensor could theoretically be developed using specific enzymes or antibodies immobilized on an electrode surface. techscience.commdpi.com The interaction between this compound and the biorecognition element would alter the electrical properties of the surface, which could be measured via techniques like cyclic voltammetry or linear sweep voltammetry. mdpi.com While biosensors offer advantages like simplicity, high sensitivity, and low cost, their application for specific trenbolone metabolites like this compound is still an area of research and development. techscience.commdpi.com Key challenges include ensuring selectivity and stability, especially in complex biological matrices. mdpi.com

Sample Preparation and Pre-analytical Derivatization Strategies

Effective sample preparation is a critical prerequisite for reliable and accurate analysis of this compound. This multi-step process aims to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate it to levels suitable for instrumental detection.

Extraction Techniques (e.g., Solid Phase Extraction, Solvent Extraction)

Solid Phase Extraction (SPE) is a widely used and powerful technique for sample cleanup and concentration prior to chromatographic analysis. sigmaaldrich.comsigmaaldrich.com The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com

For trenbolone and its metabolites, C18 (a silica-based sorbent with octadecyl carbon chains) and polymeric sorbents like styrene-divinylbenzene are commonly employed. jfda-online.comresearchgate.net In a typical procedure for bovine muscle and liver, a sample extract is loaded onto a Bond Elut C18 cartridge, which is then washed, and the trenbolone compounds are eluted with a methanol/water mixture. jfda-online.com This process effectively removes matrix components that could interfere with subsequent analysis. sigmaaldrich.comjfda-online.com Studies on related trenbolone compounds have demonstrated high recovery rates, often between 80% and 98%, using SPE. jfda-online.comjfda-online.com

Solvent Extraction , also known as liquid-liquid extraction (LLE), is another fundamental technique used to isolate steroids from aqueous samples based on their solubility in organic solvents. dntb.gov.uabritannica.com The sample is mixed with a water-immiscible organic solvent; the steroids partition into the organic layer, which is then separated from the aqueous layer containing impurities. britannica.com Common solvents used for steroid extraction include acetonitrile, hexane, diethyl ether, and tert-butyl methyl ether (TBME). jfda-online.comdntb.gov.uanih.gov For example, a method for analyzing trenbolone in bovine muscle involves an initial extraction with acetonitrile, followed by a defatting step with n-hexane. jfda-online.com In more complex procedures for metabolite profiling, multiple LLE steps may be combined with SPE to systematically fractionate and purify different classes of steroid conjugates. nih.gov

Chemical Derivatization for Enhanced Volatility and Detectability (e.g., MSTFA-I2)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for steroid analysis, but many steroids, including trenbolone metabolites, have low volatility and may not be thermally stable enough for direct analysis. nih.gov Chemical derivatization is employed to overcome these limitations by converting the analytes into more volatile and thermally stable forms. sigmaaldrich.comresearchgate.net

A common and effective derivatization reagent for steroids is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . sigmaaldrich.comnih.govsigmaaldrich.com MSTFA reacts with hydroxyl and keto groups on the steroid molecule to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. sigmaaldrich.com The addition of iodine (I2) as a catalyst to MSTFA (MSTFA-I2) has been shown to be particularly effective for derivatizing trenbolone metabolites. nih.govresearchgate.net This reagent not only silylates the oxygenated functions but can also create a more specific derivative that yields characteristic mass spectra, which is crucial for unambiguous identification at low concentrations. nih.govrsc.org This derivatization allows for highly specific and sensitive detection using GC-MS, even when analyzing complex matrices. nih.govwaters.com The process is vital for achieving method detection limits in the low nanogram-per-liter (ng/L) range in environmental water samples. nih.govresearchgate.net

Method Validation Parameters for Research Reliability

To ensure that an analytical method produces dependable and meaningful results, it must be rigorously validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. Key parameters include linearity and dynamic range.

Linearity and Dynamic Range

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration interval over which this proportionality is maintained. Establishing a linear relationship is fundamental for accurate quantification.

For the analysis of trenbolone acetate and its primary metabolites (17α-trenbolone and 17β-trenbolone) by High-Performance Liquid Chromatography (HPLC), excellent linearity has been demonstrated. jfda-online.com Standard curves showed a strong linear correlation between the detector's absorption signal and analyte concentrations. jfda-online.com

Below is a table summarizing linearity data from a validated HPLC method for trenbolone analysis. jfda-online.com

| Compound | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Trenbolone Acetate | 5 - 250 | 0.9996 |

| 17α-Trenbolone | 5 - 250 | 1.0000 |

| 17β-Trenbolone | 5 - 250 | 1.0000 |

Data derived from a study on the determination of trenbolone in bovine muscle and liver. jfda-online.com

These high correlation coefficients (very close to 1.0) indicate a strong linear relationship, confirming the method's suitability for quantifying these compounds within the specified 5 to 250 ng/mL dynamic range. jfda-online.com

Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For steroid analysis, these limits are crucial for controlling impurities in active pharmaceutical ingredients. semanticscholar.org

While specific LOD and LOQ values for this compound are not always publicly detailed in all monographs, the United States Pharmacopeia (USP) sets acceptance criteria for it as an impurity in Trenbolone Acetate, which was revised to not more than 1.0%. uspnf.com This implies that the analytical methods used must have an LOQ well below this threshold.

In a study on the detection of related keto-androgens using derivatization followed by HPLC-UV analysis, a limit of detection of approximately 50 pmol was achieved. nih.gov For other steroid impurity analyses using HPLC, LOD and LOQ values have been reported in the range of 0.0351 µg/mL to 0.0359 µg/mL and 0.1171 µg/mL to 0.1198 µg/mL, respectively. semanticscholar.org These values illustrate the sensitivity required for such analytical procedures.

Table 1: Illustrative Limits of Detection and Quantification for Steroid Analysis

| Parameter | Value Range | Analytical Technique |

| Limit of Detection (LOD) | ~50 pmol | HPLC-UV with Derivatization nih.gov |

| Limit of Detection (LOD) | 0.0351 - 0.0359 µg/mL | HPLC semanticscholar.org |

| Limit of Quantification (LOQ) | 0.1171 - 0.1198 µg/mL | HPLC semanticscholar.org |

Accuracy, Recovery, Repeatability, and Reproducibility

The reliability of an analytical method is established through validation parameters such as accuracy, recovery, repeatability, and reproducibility.

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked analyte that is detected is the percent recovery. For related substances in steroid analysis, recovery is typically determined at multiple concentration levels. semanticscholar.org For example, validation studies for testosterone cypionate impurities showed recovery percentages ranging from 95.6% to 108.7%. semanticscholar.org In other steroid analyses, mean recoveries have been reported between 84.3% and 96.3%. researchgate.net

Repeatability and Reproducibility: Repeatability (intra-assay precision) demonstrates the precision of the method over a short interval with the same analyst and instrument. semanticscholar.org Reproducibility (inter-assay precision) assesses the precision between different laboratories, or on different days with different analysts and instruments. semanticscholar.org For both repeatability and reproducibility, the results are often expressed as the relative standard deviation (RSD) of a series of measurements. In the analysis of steroid impurities, the %RSD for each impurity in precision studies was found to be less than 10.0%. semanticscholar.org The USP monograph for Trenbolone Acetate specifies a relative standard deviation of not more than 2.0% for the standard solution in the assay. drugfuture.com

Table 2: Typical Method Validation Parameters for Steroid Impurity Analysis

| Parameter | Typical Acceptance Criteria/Results |

| Accuracy (% Recovery) | 95.6% to 108.7% semanticscholar.org |

| Repeatability (RSD%) | < 10.0% semanticscholar.org |

| Intermediate Precision (RSD%) | < 10.0% semanticscholar.org |

| System Suitability (RSD%) | < 2.0% drugfuture.com |

Measurement Uncertainty Assessment

Measurement uncertainty (MU) is a parameter that characterizes the dispersion of the quantity values being attributed to a measurand, based on the information used. nordtest.info It provides a quantitative indication of the quality of a measurement result. The assessment of MU is a requirement for calibration and testing laboratories, including those in the pharmaceutical sector, to ensure the reliability of their results. iaea.org

The process of estimating measurement uncertainty involves identifying all potential sources of uncertainty, quantifying their individual contributions, and then combining them to calculate a total or expanded uncertainty. nordtest.infoghgprotocol.org

Key sources of uncertainty in the chromatographic analysis of this compound can include:

Sample Preparation: Volumetric measurements, weighing, and extraction efficiency.

Reference Standard: Purity of the reference material.

Instrumental Effects: Variations in injection volume, column temperature, mobile phase composition, and detector response. mdpi.com

Calibration: The fit of the calibration curve.

The evaluation of uncertainty is categorized into Type A, which is evaluated by statistical methods, and Type B, which is evaluated by other means, such as from calibration certificates, manufacturer's specifications, or reference data. europa.eu For example, in S-parameter measurements, Type B uncertainty was found to dominate the combined uncertainty. mdpi.com The individual uncertainties are combined using rules of error propagation to yield a combined standard uncertainty (u_c). europa.eu This is then multiplied by a coverage factor (k), typically 2, to obtain the expanded uncertainty (U), which provides a confidence interval (e.g., 95%). europa.eu

Metabolism and Pharmacokinetic Insights in Non Human Biological Systems

Elucidation of Biotransformation Pathways

The metabolism of xenobiotics, including synthetic steroids, is a two-phase process designed to increase their water solubility and facilitate their excretion from the body. These phases involve a series of enzymatic reactions that modify the chemical structure of the compound.

Phase I Reactions: Reductions and Hydroxylations

Phase I metabolism introduces or exposes functional groups on the steroid molecule, primarily through oxidation, reduction, and hydrolysis. For a compound like 11,12-Dihydrotrenbolone acetate (B1210297), which is an ester, the initial step is rapid hydrolysis of the acetate group to form the active alcohol, 11,12-Dihydrotrenbolone. Following this, further reactions are anticipated.

Reductions: The core structure of synthetic androgens is susceptible to reduction reactions. This can include the reduction of ketone groups and the saturation of double bonds within the steroid's ring structure. For instance, the Δ4-3-ketone group present in the A-ring of many steroids is a common site for reduction.

Hydroxylations: Cytochrome P450 (CYP) enzymes are primarily responsible for hydroxylating various positions on the steroid nucleus. mdpi.comnih.gov In studies of trenbolone (B1683226) acetate in rats, hydroxylation at the 16α-position has been identified as a major metabolic route. nih.gov Other minor hydroxylation products at positions 1, 2, and 6β have also been observed. nih.gov It is plausible that 11,12-Dihydrotrenbolone would undergo similar hydroxylations, increasing its polarity.

Phase II Reactions: Conjugation

Following Phase I reactions, the modified steroid or its metabolites undergo Phase II conjugation, where an endogenous molecule is attached to the steroid, significantly increasing its water solubility for excretion. nih.gov

Glucuronidation: This is a major conjugation pathway for steroids. The enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to hydroxyl groups on the steroid metabolite. Studies on trenbolone show that its metabolites are excreted as glucuronide conjugates. nih.govoup.com

Sulfation: In this process, a sulfonate group is added to the steroid metabolite, catalyzed by sulfotransferase (SULT) enzymes. Sulfated metabolites of trenbolone have also been identified, indicating this is another key excretion pathway. nih.gov

Identification of Key Metabolizing Enzymes

A host of enzymes are responsible for the biotransformation of steroids. The metabolism of 11,12-Dihydrotrenbolone acetate would likely be mediated by the same enzyme families that process other synthetic androgens.

Aldo-Keto Reductases (AKRs)

The AKR superfamily of enzymes plays a critical role in steroid metabolism by catalyzing the reduction of ketones to secondary alcohols. nih.govoup.com

AKR1C Subfamily (AKR1C1, AKR1C2, AKR1C3, AKR1C4): These enzymes function as 3-keto, 17-keto, and 20-ketosteroid reductases. nih.govoup.com For example, AKR1C3 is known to convert androstenedione (B190577) to testosterone (B1683101). mdpi.comresearchgate.net These enzymes are crucial in modulating the activity of androgens by converting them into different forms. capes.gov.br

AKR1D1: This enzyme is the only known steroid 5β-reductase in humans and is essential for bile acid biosynthesis. nih.govoup.com It reduces the double bond in the A-ring of steroids, a common step in their inactivation and metabolism. oup.com

Hydroxysteroid Dehydrogenases (HSDs)

HSDs are another critical family of enzymes that catalyze the interconversion of keto and hydroxyl groups at various positions on the steroid nucleus, thereby regulating hormone activity. oup.com

17β-HSD: This enzyme is particularly important as it modulates the activity of androgens and estrogens at the C17 position. nih.govnih.gov It can convert less active 17-keto steroids into their more potent 17β-hydroxy counterparts, and vice versa. bioscientifica.com For example, the conversion of androstenedione to testosterone is catalyzed by a 17β-HSD. oup.com In cows, the primary metabolic pathway for trenbolone acetate involves epimerization at the C17 position to form the 17α-hydroxy metabolite, a reaction likely carried out by an HSD. nih.gov

3β-HSD: This enzyme is involved in the synthesis of all major classes of steroid hormones. oup.com

11β-HSD: This enzyme interconverts cortisol and cortisone (B1669442) and can also act on androgens that have been hydroxylated at the C11 position. bioscientifica.com

Cytochrome P450 Enzymes (CYPs)

CYP enzymes are a major family of Phase I enzymes, primarily located in the liver, that are responsible for the oxidative metabolism of a vast array of xenobiotics, including synthetic steroids. nih.govnih.govwordpress.com

CYP3A4: This is one of the most abundant and important CYP enzymes in humans, responsible for metabolizing a majority of drugs and steroids. wordpress.com It is known to catalyze the 6β-hydroxylation of steroid hormones like testosterone and progesterone (B1679170). nih.gov

Steroidogenic CYPs (e.g., CYP17A1, CYP21A2, CYP11B1): While primarily involved in the biosynthesis of endogenous steroids, these enzymes have also been shown to metabolize xenobiotic steroids. mdpi.comacs.org For instance, CYP11B1 is responsible for 11β-hydroxylation in steroid synthesis. mdpi.com

Steroid 5α-Reductases (SRD5A1, SRD5A2)

The steroid 5α-reductase isoenzymes, SRD5A1 and SRD5A2, are critical mediators in androgen metabolism. These enzymes catalyze the irreversible reduction of the double bond between carbons 4 and 5 (Δ4) in the A-ring of 3-oxo-Δ4-steroids, a structural feature present in this compound. nih.gov This conversion typically results in a metabolite with a flattened molecular structure due to the altered A/B ring junction, which can enhance binding affinity to the androgen receptor and amplify the hormonal signal. nih.gov

Two primary isoenzymes have been identified:

SRD5A1 : Predominantly found in non-genital skin and the liver.

SRD5A2 : The primary isoenzyme in androgen target tissues such as the prostate. nih.gov

Given that this compound possesses the requisite Δ4,3-keto configuration, it is a potential substrate for both SRD5A1 and SRD5A2. nih.gov Metabolism by these enzymes would yield 5α-dihydrotrenbolone acetate. Studies on other androgens have shown that 5α-reduction is a crucial step in their biological activity. nih.gov The expression of these enzymes in tissues like the liver underscores the potential for significant first-pass metabolism of this compound. bohrium.com

Investigation of Steroidogenic Backdoor Pathways and Potential Relevance to this compound Metabolism

The "backdoor pathway" of androgen synthesis is an alternative metabolic route that bypasses testosterone as an intermediate in the formation of the potent androgen dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov A key feature of this pathway is the 5α-reduction of C21 steroid precursors, like progesterone and 17α-hydroxyprogesterone, before subsequent enzymatic conversions that lead to DHT. nih.govplos.org

In Vitro Models for Metabolic Studies

To investigate the metabolic fate of compounds like this compound without in vivo studies, various in vitro models are employed. These systems allow for the controlled study of specific metabolic reactions and the identification of resulting metabolites.

Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) oxidases and reductases. researchgate.net They are a widely used, low-cost, and high-throughput tool in drug discovery to study the intrinsic clearance of a compound. researchgate.netdundee.ac.uk By incubating this compound with pooled human liver microsomes (pHLM) in the presence of necessary cofactors like NADPH, researchers can identify the primary metabolites formed through oxidative and reductive processes. researchgate.net This system is particularly well-suited for studying the activity of enzymes like 5α-reductases, which are present in microsomes. nih.gov

Cell-based models offer a more integrated system that includes both Phase I and Phase II metabolic activities, as well as cellular uptake and transport processes.

HepG2 Cells : This human hepatoma cell line retains many of the metabolic functions of primary hepatocytes, making it a valuable model for studying the biotransformation of xenobiotics. mdpi.comnih.gov HepG2 cells can be used to generate metabolites of this compound in a cellular context that more closely mimics the liver environment. researchgate.net

HEK-293 Cells : Human embryonic kidney 293 (HEK-293) cells are not metabolically active in the same way as hepatocytes but are exceptionally useful for expressing specific enzymes. mdpi.com Researchers can transfect HEK-293 cells with the genes for SRD5A1 or SRD5A2 to create a clean system for studying the precise role of each isoenzyme in the metabolism of this compound, free from the confounding activities of other metabolic enzymes. tmc.edutmc.edu

| Model System | Primary Use | Advantages | Limitations |

|---|---|---|---|

| Liver Microsomes | Studying Phase I metabolism (oxidation, reduction) | High enzyme concentration, cost-effective, high-throughput. researchgate.net | Lacks Phase II enzymes and cellular context (e.g., transport). researchgate.net |

| HepG2 Cells | General metabolic profiling (Phase I & II) | Integrated cellular system, phenotypic stability. mdpi.comnih.gov | Lower enzyme activity compared to primary hepatocytes, cancerous origin. mdpi.com |

| HEK-293 Cells (Transfected) | Studying the function of a single, specific enzyme | Highly controlled system, allows for isoenzyme-specific studies. tmc.edutmc.edu | Lacks the full complement of metabolic enzymes, not a liver model. mdpi.com |

In Vivo Non-Human Animal Models for Metabolic Profiling (e.g., Chimeric Mouse Models)

For a comprehensive understanding of a compound's pharmacokinetics, in vivo models are essential. Chimeric mouse models, particularly those with "humanized" livers, represent a sophisticated tool for this purpose. In these models, the mouse's own hepatocytes are largely replaced with human hepatocytes. This allows for the study of human-specific metabolism, including the formation of unique metabolites and the prediction of human clearance rates, within the physiological context of a living organism. Such models would be invaluable for defining the complete metabolic profile of this compound and understanding how it might differ between species.

Comparative Metabolic Profiling with Parent Compounds and Analogues

The metabolism of this compound can be inferred by comparing its structure to its parent compound, trenbolone acetate, and other analogues. Trenbolone acetate is known to be metabolized into 17α-trenbolone and 17β-trenbolone, which are stable and potent androgens. nih.govnih.gov

The key structural difference between trenbolone and 11,12-Dihydrotrenbolone is the saturation of the double bond between carbons 11 and 12. This modification in this compound eliminates the extended conjugation system found in trenbolone. This seemingly minor change can have significant metabolic consequences:

It may alter the compound's susceptibility to certain enzymatic transformations that target the C11 position.

Comparative studies using the in vitro models described above would be necessary to elucidate how the saturation at C11-C12 specifically impacts the metabolic profile relative to trenbolone.

| Compound | Key Structural Feature | Known Major Metabolites |

|---|---|---|

| Trenbolone Acetate | Δ4,9,11-triene-3-one | 17α-trenbolone, 17β-trenbolone nih.gov |

| This compound | Δ4,9-diene-3-one | Not yet fully characterized; potential for 5α-reduced metabolites. |

| Testosterone | Δ4-ene-3-one | 5α-Dihydrotestosterone (DHT) |

Molecular Interactions and Pharmacodynamics at the Cellular and Receptor Level

Steroid Hormone Receptor Binding Affinities and Selectivity

The biological activity of anabolic-androgenic steroids (AAS) is initiated by their binding to and activation of specific intracellular steroid hormone receptors. The affinity and selectivity of this binding dictate the compound's physiological effects.

Androgen Receptor (AR) Interactions

Specific quantitative binding affinity data for 11,12-Dihydrotrenbolone acetate (B1210297) at the androgen receptor (AR) is not detailed in the available scientific literature. However, its parent compound, trenbolone (B1683226), is a high-affinity ligand for the AR. ncats.io Studies have shown that trenbolone binds to the AR with an affinity approximately three times higher than that of testosterone (B1683101). ncats.io The active metabolites of trenbolone acetate, 17α- and 17β-trenbolone, are also potent androgens that bind with high affinity to the AR in both fish and mammals. nih.gov The strong interaction with the AR is the primary mechanism for the anabolic and androgenic effects of trenbolone, which include increased protein synthesis and muscle growth. wikipedia.orgwikipedia.org

Comparative Androgen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (RBA) |

|---|---|---|

| Methyltrienolone (MT) | Rat Prostate AR | 100 |

| 17β-Trenbolone | Recombinant Human AR | Similar to Dihydrotestosterone (B1667394) (DHT) |

| 17α-Trenbolone | Recombinant Human AR | <5% of 17β-Trenbolone |

| Trendione | Recombinant Human AR | <5% of 17β-Trenbolone |

| Testosterone | Rat Prostate AR | ~10-20 |

This table presents data for trenbolone and its metabolites for contextual comparison. Specific RBA for 11,12-Dihydrotrenbolone acetate is not available.

Estrogen Receptor (ER) Interactions

There is no evidence to suggest that this compound interacts with the estrogen receptor (ER). Its parent compound, trenbolone, is not a substrate for the aromatase enzyme due to the presence of double bonds at carbons 9 and 11. wikipedia.org This structural feature prevents its conversion to an estrogenic metabolite, and consequently, it lacks estrogenic activity. wikipedia.org Androgens can exert anti-estrogenic effects in certain tissues, but this is typically mediated through the AR, not by direct binding to the ER. nih.gov

Glucocorticoid Receptor (GR) Interactions

Specific data on the binding affinity of this compound for the glucocorticoid receptor (GR) is absent from the reviewed literature. The parent compound, trenbolone, is reported to have weak glucocorticoid activity, indicating a low affinity for the GR. wikipedia.orgwikipedia.org This interaction is generally considered a secondary aspect of its pharmacological profile compared to its potent effects on the AR and PR. wikipedia.org

Other Nuclear Receptors (e.g., FXR, PXR)

No specific studies detailing the interaction of this compound or its parent compound, trenbolone, with other nuclear receptors such as the Farnesoid X Receptor (FXR) or the Pregnane X Receptor (PXR) were found. These receptors function primarily as sensors for endogenous metabolites and xenobiotics. mdpi.comnih.gov

Farnesoid X Receptor (FXR): Primarily activated by bile acids, FXR is a key regulator of bile acid, lipid, and glucose homeostasis. mdpi.com

Pregnane X Receptor (PXR): PXR is a xenobiotic sensor that recognizes a wide variety of foreign substances, including drugs and environmental pollutants, and regulates the expression of enzymes and transporters involved in their metabolism and elimination. mdpi.commdpi.com

While some steroids and their metabolites can act as ligands for these receptors, there is no current data to suggest that this compound engages these pathways. mdpi.com

Ligand-Induced Conformational Changes and Receptor Activation Dynamics

The binding of a ligand to a nuclear receptor like the AR or PR induces a critical conformational change in the receptor protein. nih.govbiorxiv.org This structural shift is fundamental to the receptor's activation. While specific molecular dynamics simulations for this compound are not available, the general mechanism is well-established.

Upon agonist binding, the ligand-binding domain (LBD) of the receptor undergoes a significant rearrangement. biorxiv.org A key event is the repositioning of the C-terminal helix, known as helix 12 (H12), which folds over the ligand-binding pocket, creating a stable surface. nih.gov This "active" conformation facilitates the dissociation of heat shock proteins and the recruitment of coactivator proteins. nih.govbiorxiv.org These coactivators then link the receptor to the general transcriptional machinery, leading to the up- or down-regulation of target gene expression. nih.gov The specific nature of the ligand determines the precise final conformation of the receptor, which in turn influences which co-regulators are recruited and the subsequent biological response. nih.gov

Recruitment of Coregulator Proteins (e.g., Steroid Receptor Coactivators - SRCs, MAGE-11)

The biological activity of androgens like this compound is mediated through the androgen receptor (AR), a ligand-activated transcription factor. nih.govwikipedia.org Upon binding to an androgen, the AR undergoes a conformational change, allowing it to interact with a host of coregulator proteins that are essential for the modulation of gene expression. nih.gov These coregulators can either enhance (coactivators) or suppress (corepressors) the transcriptional activity of the receptor.

The Steroid Receptor Coactivator (SRC) family, which includes SRC-1, SRC-2, and SRC-3, are among the most studied coactivators for nuclear receptors, including the AR. nih.govnih.govijbs.com The recruitment of these p160 proteins is a critical step in initiating the cascade of events leading to the transcription of androgen-responsive genes. nih.gov For instance, SRC-1 has been shown to interact with and coactivate the progesterone (B1679170) receptor, glucocorticoid receptor, and estrogen receptor alpha, among others. ijbs.com In the context of androgens, SRC-2 is a known coactivator of the AR and has been associated with prostate cancer progression. nih.gov

While direct studies on this compound's specific affinity for and recruitment of SRCs are not extensively detailed in the available literature, the activity of its parent compound, trenbolone, suggests a strong interaction with the AR. wikipedia.org This interaction would necessitate the recruitment of coactivators like SRCs to exert its anabolic effects. The binding of an androgen to the AR's ligand-binding domain facilitates the formation of a binding surface for coactivators, which often contain an LXXLL motif (where L is leucine (B10760876) and X is any amino acid). nih.gov

Melanoma-associated antigen-11 (MAGE-11) is another important AR coactivator that enhances the receptor's transcriptional activity. It is noteworthy that MAGE-11 interacts with the AR's FXXLF motif, a different binding site than that for SRCs.

The table below summarizes the key coregulator proteins and their general function in relation to the androgen receptor.

| Coregulator Protein | Family/Type | General Function in Androgen Receptor Signaling |

| SRC-1 (NCOA1) | Steroid Receptor Coactivator | Enhances transcriptional activity of the AR. ijbs.com |

| SRC-2 (NCOA2/TIF2/GRIP1) | Steroid Receptor Coactivator | Potent coactivator of the AR, implicated in prostate cancer. nih.gov |

| SRC-3 (NCOA3/AIB1) | Steroid Receptor Coactivator | Involved in the transcriptional activity of numerous nuclear receptors. nih.gov |

| MAGE-11 | Melanoma-Associated Antigen | Enhances AR transcriptional activity through a distinct interaction motif. |

Modulation of Gene Expression and Cellular Signaling Pathways (e.g., MAPK pathway activation)

The binding of an androgen to the androgen receptor and the subsequent recruitment of coregulators leads to the modulation of specific gene expression. This genomic action is the primary mechanism through which anabolic steroids exert their effects on muscle growth. aimspress.com The AR-coregulator complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, initiating transcription. nih.gov

Beyond this direct genomic pathway, androgens can also trigger rapid, non-genomic signaling cascades. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. waocp.orgmdpi.com The MAPK cascade is a crucial signaling network that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. nih.govfrontiersin.org The pathway consists of a series of protein kinases that phosphorylate and activate one another, with the extracellular signal-regulated kinases (ERK) being a key component. nih.gov

While direct evidence for this compound's activation of the MAPK pathway is not specified in the provided search results, studies on other androgens have demonstrated this connection. For instance, irisin has been shown to promote the proliferation of C2C12 myoblasts through the ERK signaling pathway. plos.org The activation of ERK can lead to the phosphorylation of various downstream targets, influencing gene expression and promoting cellular growth. nih.gov

| Signaling Pathway | Key Components | General Role in Muscle Cells | Potential Modulation by Androgens |

| Androgen Receptor (Genomic) | Androgen Receptor, AREs | Regulation of muscle-specific gene transcription. nih.gov | Direct activation leading to protein synthesis. |

| MAPK/ERK Pathway (Non-Genomic) | Ras, Raf, MEK, ERK | Regulation of cell proliferation and differentiation. waocp.orgnih.gov | Potential for rapid activation leading to enhanced cell growth. plos.org |

In Vitro Studies on Cellular Proliferation and Protein Synthesis in Relevant Cell Lines (e.g., C2C12 myoblasts, L6 rat myoblasts)

To understand the direct effects of anabolic compounds on muscle cells, researchers utilize in vitro models such as the C2C12 mouse myoblast and L6 rat myoblast cell lines. nih.govabmgood.com These cells can be induced to proliferate (increase in cell number) and differentiate (fuse to form myotubes), mimicking the processes of muscle growth and repair.

Studies on the parent compound, trenbolone acetate, have shown its ability to increase protein synthesis in murine myoblasts. nih.gov One study demonstrated that anabolic hormones, including trenbolone acetate, increased both proliferation and protein synthesis in C2C12 and Sol8 myoblast cell lines. nih.gov Another study on bovine muscle-derived stem cells found that trenbolone treatment enhanced myogenic differentiation by up-regulating the expression of myogenic determination protein (MyoD) and myosin heavy chain (MHC). nih.gov

Conversely, an older study using L6 myoblasts reported that while insulin (B600854) and growth factors inhibited protein degradation, anabolic agents like trenbolone did not alter the rates of intracellular protein breakdown. nih.gov This suggests that the anabolic effects may be more pronounced in stimulating protein synthesis rather than inhibiting protein degradation, or that the mechanisms may vary between different cell lines and experimental conditions.

While specific data for this compound is limited, the findings for trenbolone acetate in C2C12 and other myoblast cell lines provide a strong indication of its likely effects on cellular proliferation and protein synthesis.

The following table summarizes the findings of in vitro studies on related anabolic agents in myoblast cell lines.

| Cell Line | Anabolic Agent | Observed Effect |

| C2C12 & Sol8 Myoblasts | Trenbolone Acetate | Increased proliferation and protein synthesis. nih.gov |

| Bovine Muscle Stem Cells | Trenbolone | Enhanced myogenic differentiation (increased MyoD and MHC). nih.gov |

| L6 Rat Myoblasts | Trenbolone | No alteration in the rate of intracellular protein breakdown. nih.gov |

Structure Activity Relationship Sar Studies

Analysis of Molecular Structure and its Influence on Receptor Binding Characteristics

The fundamental structure of 11,12-Dihydrotrenbolone acetate (B1210297) is a steroid nucleus composed of four fused rings. nih.gov Its specific chemical name is [(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate. nih.gov The defining characteristic of this compound is the saturation of the double bond between carbons 11 and 12, which distinguishes it from its parent compound, trenbolone (B1683226). This structural modification significantly alters its shape and electronic distribution, which in turn influences how it binds to androgen receptors (AR).

The androgenic effects of steroids are mediated through their binding to androgen receptors in various tissues, including skeletal muscle and the prostate. oup.com The relative binding affinity of a steroid for these receptors can provide insights into its potential for myotrophic (muscle-building) versus androgenic effects. oup.com

Table 1: Molecular Details of 11,12-Dihydrotrenbolone Acetate

| Property | Value |

|---|---|

| Molecular Formula | C20H26O3 nih.govnih.gov |

| Molecular Weight | 314.42 g/mol nih.gov |

| Stereochemistry | Absolute nih.gov |

This table presents key molecular properties of this compound.

Role of Specific Functional Groups and Stereochemistry in Biological Activity

The biological activity of this compound is dictated by its specific functional groups and their spatial arrangement (stereochemistry). Key functional groups include the ketone group at carbon 3 (C3), the acetate ester at carbon 17 (C17), and the methyl group at carbon 13 (C13).

The 3-keto group is a common feature among many active androgens and is crucial for binding to the androgen receptor. The stereochemistry at the various chiral centers of the steroid nucleus is also critical. The absolute stereochemistry of this compound is specified as (8S,13S,14S,17S). nih.gov The β-orientation of the substituent at C17 is a common feature of active androgens, as the 17α-epimers are often much less active. oncohemakey.com Hormone receptors can distinguish between such stereoisomers. oncohemakey.com

Comparative SAR with Trenbolone and Other Anabolic Androgenic Steroids

A comparative analysis of the structure-activity relationships of this compound with its parent compound, trenbolone, and other AAS provides valuable context for understanding its potential biological effects.

Trenbolone: The key difference is the presence of a double bond between C11 and C12 in trenbolone, which is absent in this compound. ncats.io This double bond contributes to the planarity of the B-ring and is thought to be a factor in trenbolone's high androgen receptor binding affinity and potent anabolic effects. ncats.ioviamedica.pl The removal of this double bond in this compound would likely reduce its binding affinity for the androgen receptor compared to trenbolone.

Testosterone (B1683101) and Nandrolone (B1676933): Like testosterone and nandrolone, this compound possesses a 19-nor structure, meaning it lacks the C19 methyl group. viamedica.pl This structural feature is associated with an increased anabolic-to-androgenic ratio. wikipedia.org The removal of the C19 methyl group generally enhances anabolic activity while reducing androgenic effects. wikipedia.org However, unlike testosterone, nandrolone and its derivatives (including trenbolone and likely 11,12-Dihydrotrenbolone) are not substrates for the 5α-reductase enzyme in the same way. viamedica.pl The 5α-reduction of testosterone to dihydrotestosterone (B1667394) (DHT) potentiates its androgenic activity, whereas the 5α-reduced metabolites of nandrolone derivatives have weaker androgen receptor affinity. nih.gov

Other Structural Modifications: The introduction of double bonds at other positions, such as between C9 and C10, can greatly increase potency, as seen in trenbolone. wikipedia.org The structure of this compound retains the double bonds at C4-C5 and C9-C10.

Table 2: Comparative Structural Features of Selected Anabolic Androgenic Steroids

| Compound | C19-Methyl Group | C11-C12 Double Bond | C17 Ester |

|---|---|---|---|

| This compound | Absent | Absent | Acetate |

| Trenbolone Acetate | Absent | Present | Acetate |

| Testosterone | Present | Absent | Varies |

This table provides a comparison of key structural features of this compound and other related anabolic androgenic steroids.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for investigating the structure-activity relationships of steroids like this compound. tarosdiscovery.comresearchgate.net These methods can provide insights into how the molecule interacts with its biological targets at an atomic level.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound within the ligand-binding pocket of the androgen receptor. researchgate.net By comparing the docking scores and binding poses of this compound with those of trenbolone and other known androgens, researchers can hypothesize about its relative potency. The absence of the 11-12 double bond would be a key parameter to investigate in these simulations.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the steroid-receptor complex, revealing how the flexibility of both the ligand and the receptor influences their interaction over time. chemrxiv.org This can help to understand the stability of the bound complex and the energetic contributions of different functional groups to the binding affinity.

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the electronic properties of this compound, such as its electrostatic potential and frontier molecular orbitals. chemrxiv.org These properties are crucial for understanding the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern receptor binding.

By integrating these computational approaches, a more detailed and predictive understanding of the SAR of this compound can be developed, guiding further research into its biological activity and potential applications. tarosdiscovery.com

Advanced Research Applications and Experimental Models

Mechanistic Studies in Cell Culture Systems (e.g., Myogenesis, Polyamine Biosynthesis Modulation)

Cell culture systems provide a controlled environment to dissect the molecular mechanisms through which compounds like 11,12-dihydrotrenbolone acetate (B1210297) exert their effects. Given its structural similarity to trenbolone (B1683226) acetate, research into the latter offers insights into the potential activities of its dihydro-derivative.

Myogenesis: The process of muscle fiber formation, or myogenesis, is a key area of investigation for anabolic steroids. In vitro models using myoblast cell lines, such as the murine C2C12 and Sol8 cells, are instrumental in these studies. nih.govculturecollections.org.uk Research has shown that androgens can stimulate myogenic differentiation, the process by which myoblasts mature into muscle fibers. nih.gov For instance, studies on trenbolone acetate have demonstrated its ability to enhance myogenic differentiation. nih.gov This process is often evaluated by observing the formation of multinucleated myotubes and measuring the expression of muscle-specific proteins. nih.gov Given that 11,12-dihydrotrenbolone acetate is a closely related compound, it is a candidate for similar mechanistic studies to determine its specific role and potency in influencing the myogenic lineage commitment of muscle progenitor cells.

The table below summarizes the key cellular processes and experimental models used to study the mechanistic effects of androgenic compounds like this compound.

| Research Area | Experimental Model | Key Parameters Investigated | Potential Role of this compound |

| Myogenesis | Murine Myoblast Cell Lines (e.g., C2C12, Sol8) | Myotube formation, expression of myogenic regulatory factors (e.g., MyoD, myogenin), muscle-specific protein expression | To determine its direct effects on muscle cell differentiation and maturation. |

| Polyamine Biosynthesis | Bovine Satellite Cells, Murine Myoblasts | Expression of key enzymes (ODC, AMD1), intracellular polyamine levels (putrescine, spermidine, spermine), protein synthesis rates | To investigate its contribution to anabolic effects via modulation of the polyamine pathway. |

Investigations in Non-Human Animal Models for Biological Effects (e.g., Muscle Growth in Livestock Research)

Non-human animal models are indispensable for studying the systemic and physiological effects of compounds in a living organism. The primary application of trenbolone acetate is in the livestock industry to enhance muscle growth and feed efficiency in cattle. ontosight.aimdpi.com Consequently, research in this area provides a relevant context for the investigation of this compound.

In livestock research, particularly with beef cattle, anabolic implants containing trenbolone acetate are used to improve production efficiency. nih.govresearchgate.net Studies have consistently shown that these implants increase average daily gain, hot carcass weight, and muscle mass. mdpi.comnih.gov These effects are attributed to the potent anabolic activity of trenbolone, which promotes protein synthesis and accretion in skeletal muscle. mdpi.com

The following table outlines the use of non-human animal models in researching the biological effects relevant to this compound.

| Animal Model | Application | Key Outcomes Measured | Relevance of this compound |

| Beef Cattle | Livestock Production Research | Average daily gain, feed efficiency, hot carcass weight, ribeye area, muscle fiber characteristics | Understanding its contribution to the overall anabolic and performance-enhancing effects of trenbolone acetate implants. |

| Pigs | Comparative Animal Physiology | Histological changes in muscle structure, muscle fiber size, number of satellite cells | Investigating species-specific responses and cellular mechanisms of muscle growth. |

Use as a Chemical Probe in Biochemical and Enzymatic Assays (e.g., Enzyme Inhibition Studies)

The specific structure of this compound makes it a potential tool for use as a chemical probe in biochemical and enzymatic assays. Chemical probes are small molecules used to study biological systems, such as identifying the function of a protein or validating it as a therapeutic target.

Enzyme Inhibition Studies: Enzymes involved in steroid metabolism are of significant interest in endocrinology and drug development. The aldo-keto reductase (AKR) superfamily, for example, includes enzymes that are critical for the biosynthesis and inactivation of steroid hormones. oup.com Given its steroidal backbone, this compound could be used to probe the active sites of such enzymes. By testing its ability to inhibit or act as a substrate for specific steroid-metabolizing enzymes, researchers can gain insights into the structure-activity relationships of these proteins. Such studies can help in the design of more specific enzyme inhibitors for therapeutic purposes. For instance, investigating its interaction with enzymes like steroid 5β-reductase (AKR1D1) could reveal details about the substrate specificity of these enzymes. oup.com

In a typical enzyme inhibition assay, the activity of a purified enzyme is measured in the presence of varying concentrations of the potential inhibitor. The concentration at which the inhibitor reduces enzyme activity by 50% (IC50) is a key parameter to determine its potency.

The use of this compound as a chemical probe is summarized below.

| Assay Type | Target | Purpose | Information Gained |

| Enzyme Inhibition Assay | Steroid-metabolizing enzymes (e.g., AKR superfamily) | To determine if it acts as an inhibitor. | Potency of inhibition (IC50), type of inhibition (e.g., competitive, non-competitive), structure-activity relationships of the enzyme. |

| Substrate Specificity Assay | Steroidogenic and steroid-inactivating enzymes | To determine if it can be metabolized by the enzyme. | Identification of enzymes that interact with and modify the compound, potential metabolic pathways. |

Development of Reference Standards and Impurity Profiling in Analytical Chemistry

In the field of analytical chemistry, particularly for pharmaceutical and veterinary drug quality control, the availability of well-characterized reference standards is essential. This compound is officially recognized as "Trenbolone related compound A" by the United States Pharmacopeia (USP). uspnf.comdrugfuture.comuspnf.com

Reference Standards: A reference standard is a highly purified compound that is used as a benchmark for analytical tests. The USP provides a reference standard for a mixture containing trenbolone and conjugated dihydrotrenbolone acetate (this compound) to be used in system suitability tests for the analysis of trenbolone acetate. drugfuture.com This ensures that the analytical method is capable of separating the main compound from its related impurities.

Impurity Profiling: Impurity profiling is the identification and quantification of impurities in a drug substance or product. Regulatory bodies require strict control over impurities. The USP monograph for Trenbolone Acetate specifies an acceptance criterion for Trenbolone related compound A. uspnf.comdrugfuture.com In 2023, the acceptance criteria for this impurity were widened to accommodate different limits in FDA-approved drug products. uspnf.com The development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), are necessary to perform this impurity profiling accurately. nih.gov The use of a specific reference standard for this compound is crucial for the accurate quantification of this impurity in batches of trenbolone acetate.

The role of this compound in analytical chemistry is detailed in the table below.

| Application | Purpose | Analytical Technique | Role of this compound |

| Reference Standard | System suitability testing for analytical methods. | High-Performance Liquid Chromatography (HPLC) | Used as part of a mixture to ensure the analytical system can resolve trenbolone from its related compounds. drugfuture.com |

| Impurity Profiling | To quantify the level of this specific impurity in trenbolone acetate active pharmaceutical ingredient (API) and finished products. | High-Performance Liquid Chromatography (HPLC) | Serves as the identified impurity ("Trenbolone related compound A") with defined acceptance limits in pharmacopeial monographs. uspnf.comdrugfuture.com |

Future Directions and Unanswered Questions in 11,12 Dihydrotrenbolone Acetate Research

Discovery of Novel Metabolites and Obscure Metabolic Pathways

A primary unanswered question regarding 11,12-dihydrotrenbolone acetate (B1210297) is its complete metabolic pathway. The metabolism of the parent compound, trenbolone (B1683226), is known to proceed through hydroxylation and reduction reactions, but the metabolic fate of its dihydro-derivative is likely to exhibit both similarities and crucial differences.

Future research should focus on:

Comprehensive Metabolite Profiling: Utilizing advanced mass spectrometry techniques to perform in-depth metabolite identification studies in various biological matrices. This will be essential to map the full range of Phase I and Phase II metabolites.

Elucidation of Phase I Pathways: The saturated 11,12-position may alter the susceptibility of the steroid nucleus to enzymatic attack. Investigations are needed to determine the primary sites of hydroxylation by cytochrome P450 (P450) enzymes and reduction by aldo-keto reductases (AKRs) and other hydroxysteroid dehydrogenases (HSDs). tum.denih.govmdpi.com The role of enzymes like those in the P450 11A1 and 11B families, which are involved in complex steroid oxidations, should be explored. mdpi.com

Characterization of Phase II Conjugation: Identifying the specific glucuronide and sulfate (B86663) conjugates formed is crucial for understanding the clearance pathways of 11,12-dihydrotrenbolone acetate. The efficiency and regioselectivity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) towards its metabolites need to be established.

Acetate Moiety Metabolism: The acetate ester is rapidly hydrolyzed in vivo to release the active steroid. However, the metabolic pathways of the released acetate itself can influence cellular energy and biosynthesis. mdpi.comnih.gov Acetate is converted to acetyl-CoA, which can enter the TCA cycle or be used for fatty acid synthesis, creating a complex interplay with cellular metabolism. nih.govresearchgate.net Understanding the flux through these pathways could reveal secondary effects of the compound's administration.

Deeper Mechanistic Understanding of Receptor-Ligand Interactions

The biological effects of this compound are mediated through its binding to nuclear receptors, primarily the androgen receptor (AR). Trenbolone is known for its high binding affinity to the AR, approximately three times that of testosterone (B1683101). ncats.io The removal of the 11,12-double bond in the dihydro-derivative is expected to change the steroid's three-dimensional structure, which in turn will affect its interaction with the AR's ligand-binding domain (LBD).

Key areas for future investigation include:

Binding Affinity and Specificity: Quantitative in vitro binding assays are required to determine the precise binding affinity (Kd) of this compound for the androgen receptor and to compare it with that of trenbolone and other AAS. Its potential for binding to other steroid receptors, such as the progesterone (B1679170) and glucocorticoid receptors, also warrants investigation.

Structural Basis of Interaction: High-resolution co-crystal structures of the 11,12-dihydrotrenbolone-AR LBD complex would provide the definitive view of the binding mode. This would reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. Molecular docking studies have identified key amino acids such as Asn705, Arg752, and Thr877 as crucial for agonist binding in the AR LBD. endocrine-abstracts.org Determining how this compound engages these or other residues is a critical goal.

Receptor Activation and Co-regulator Recruitment: Beyond simple binding, the ability of the ligand-receptor complex to recruit transcriptional co-activators or co-repressors determines the ultimate biological response. nih.gov Future studies using cell-based reporter assays are needed to quantify the compound's potency as an androgen agonist and to understand how the structural modification influences the conformation of the receptor's activation function 2 (AF-2) surface, which is critical for co-regulator interaction. nih.gov

Advancements in Ultra-Trace Detection and Isotopic Analysis

The ability to detect minute quantities of synthetic steroids and their metabolites is fundamental for both clinical and anti-doping purposes. As new derivatives like this compound emerge, analytical methods must evolve in sensitivity and specificity.

Future progress in this area will likely involve:

Development of Ultra-Sensitive Assays: Pushing the limits of detection beyond current liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This may involve novel sample preparation techniques, more efficient ionization sources, and high-resolution mass analyzers to detect the compound and its unique metabolites at the picogram or femtogram level.

Compound-Specific Isotope Analysis (CSIA): Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for distinguishing between endogenously produced steroids and chemically synthesized analogues based on their ¹³C/¹²C ratio. researchgate.net Establishing the characteristic carbon isotope signature of this compound and its metabolites is a critical future task. This would provide a definitive method for identifying its illicit use.

Metabolic Isotope Labeling: Using stable isotope-labeled (e.g., ¹³C or ²H) this compound in metabolic studies can unequivocally trace its biotransformation. nih.gov This approach helps in the confident identification of novel metabolites and provides a clearer picture of metabolic fluxes.

Comprehensive Computational Modeling of Structure-Function Relationships

In silico methods provide a powerful, predictive framework for understanding how the chemical structure of a steroid relates to its biological function. For this compound, computational modeling can bridge gaps in experimental data and guide future laboratory research.

Key research directions include:

Molecular Docking and Dynamics: Performing molecular docking simulations of this compound with the androgen receptor and other potential protein targets (e.g., metabolic enzymes). endocrine-abstracts.org Subsequent molecular dynamics simulations can assess the stability of these interactions and predict how the ligand affects the receptor's conformational state over time.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate structural features of a range of trenbolone derivatives, including the 11,12-dihydro form, with their experimentally determined binding affinities and transactivation potentials. This can help in predicting the activity of other, yet-to-be-synthesized, derivatives.

Metabolic Site Prediction: Employing computational tools to predict the most likely sites of metabolism on the this compound molecule. researchgate.net Software that models the active sites of key metabolic enzymes like P450s can predict which positions on the steroid nucleus are most susceptible to oxidation, guiding the search for novel metabolites in experimental studies.

Exploration of Specific Enzyme Modulation Potentials (e.g., AKR1D1 interactions)